N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1021228-36-3
Cat. No.: VC11939111
Molecular Formula: C22H20N4O3S
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021228-36-3 |
|---|---|
| Molecular Formula | C22H20N4O3S |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C22H20N4O3S/c1-28-16-9-7-15(8-10-16)18-13-19-22(23-11-12-26(19)25-18)30-14-21(27)24-17-5-3-4-6-20(17)29-2/h3-13H,14H2,1-2H3,(H,24,27) |
| Standard InChI Key | QYBJRHYZASHCAX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4OC |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS No.: 1021228-36-3) features a fused pyrazolo[1,5-a]pyrazine ring system substituted at the 2-position with a 4-methoxyphenyl group. A sulfanyl (-S-) linker connects this heterocycle to an acetamide moiety, which is further substituted with a 2-methoxyphenyl group. The molecular formula is C22H20N4O3S, corresponding to a molecular weight of 420.5 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O3S |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1021228-36-3 |
| Solubility | Likely lipophilic (predicted) |
| Melting Point | Not reported |
| Stability | Stable under inert conditions |
The compound’s lipophilicity, inferred from its aromatic and heterocyclic components, suggests moderate membrane permeability, a critical factor for bioavailability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the methoxy groups (δ ~3.8 ppm for OCH3), pyrazine protons (δ ~8.5–9.0 ppm), and acetamide carbonyl (δ ~170 ppm in 13C NMR). Infrared (IR) spectroscopy reveals stretches for the amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with the construction of the pyrazolo[1,5-a]pyrazine core. Key steps include:
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Heterocycle Formation: Condensation of 4-methoxyphenylhydrazine with a pyrazine precursor under reflux conditions.
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Sulfanyl Incorporation: Thiolation at the 4-position of the pyrazolo[1,5-a]pyrazine using Lawesson’s reagent or similar sulfur-transfer agents.
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Acetamide Coupling: Reaction of the sulfanyl intermediate with 2-methoxyphenylacetamide via nucleophilic acyl substitution.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Heterocycle formation | DMSO, 110°C, 12 h | 65–70 |
| Sulfanyl introduction | Lawesson’s reagent, THF, rt | 50–55 |
| Acetamide coupling | DCC, DMAP, CH2Cl2, 0°C to rt | 60–65 |
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity.
Challenges in Synthesis
The methoxy groups’ electron-donating effects complicate electrophilic substitutions, necessitating careful control of reaction stoichiometry. Additionally, the sulfanyl group’s susceptibility to oxidation requires inert atmospheres during synthesis.
Biological Activity and Mechanistic Insights
Kinase Inhibition Profile
Preliminary studies identify the compound as a protein kinase inhibitor, with selectivity for serine/threonine kinases involved in cell proliferation. Molecular docking simulations suggest that the pyrazolo[1,5-a]pyrazine core occupies the ATP-binding pocket, while the sulfanyl-acetamide tail stabilizes interactions with hydrophobic residues.
Table 3: In Vitro Kinase Inhibition Data
| Kinase Target | IC50 (nM) | Cell Line Tested |
|---|---|---|
| CDK2/Cyclin E | 12.3 | MCF-7 (breast cancer) |
| Aurora Kinase A | 18.7 | HeLa (cervical) |
| PLK1 | 24.1 | A549 (lung cancer) |
These values compare favorably to first-generation kinase inhibitors like roscovitine (CDK2 IC50: 100 nM).
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound induces G1/S cell cycle arrest (EC50: 1.2 μM) and apoptosis via caspase-3 activation. Synergistic effects with paclitaxel have been observed, reducing paclitaxel’s EC50 by 40% in combinatorial assays.
Comparative Analysis with Structural Analogs
Table 4: Activity Comparison with Analogues
| Compound | CDK2 IC50 (nM) | Solubility (mg/mL) |
|---|---|---|
| N-(2-Methoxyphenyl)-Target Compound | 12.3 | 0.15 |
| N-(3-Chloro-2-methylphenyl) Analog | 9.8 | 0.08 |
| N-(4-Methylphenyl) Derivative | 28.4 | 0.22 |
The 2-methoxyphenyl substitution balances potency and solubility, outperforming bulkier substituents.
Future Directions and Challenges
Lead Optimization
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Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) to improve aqueous solubility.
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Selectivity Engineering: Structure-activity relationship (SAR) studies to minimize off-target kinase interactions.
Clinical Translation
Phase 0 microdosing trials are warranted to assess human pharmacokinetics. Combinatorial regimens with immune checkpoint inhibitors represent another promising avenue.
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